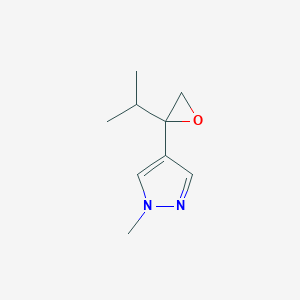
3-((5-Methylthiazol-2-yl)amino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-((5-Methylthiazol-2-yl)amino)phenol” is a chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 . It is used for research purposes .
Molecular Structure Analysis
The compound was characterized experimentally by FT-IR, NMR, UV-Vis, and single-crystal X-ray analysis . The single-crystal X-ray studies revealed that the compound crystallizes in the monoclinic space group P-21/c .Aplicaciones Científicas De Investigación
Synthesis and Characterization
3-((5-Methylthiazol-2-yl)amino)phenol and its derivatives have been extensively studied for their synthesis and photo-physical characteristics. Researchers have synthesized novel compounds inspired by ESIPT (excited state intra-molecular proton transfer) demonstrating single absorption and dual emission properties, characterized by various spectroscopic techniques and found to be thermally stable up to 200°C (Padalkar et al., 2011). This highlights the compound's potential in creating materials with specific photophysical properties.
Antimicrobial and Antifungal Applications
Compounds derived from this compound have been evaluated for their antimicrobial and antifungal activities. For instance, various derivatives have shown significant activity against S. aureus and E. coli, as well as A. niger fungi, indicating their potential as effective antimicrobial agents (Hussain et al., 2008). Another study synthesized Schiff base compounds demonstrating potent antibacterial activity, further underscoring the potential of these compounds in addressing microbial resistance (Kakanejadifard et al., 2013).
Corrosion Inhibition
The structural analogs of this compound have been investigated as corrosion inhibitors. For instance, Schiff’s bases of pyridyl substituted triazoles, related in structure to the compound , have been found to be effective corrosion inhibitors for mild steel in hydrochloric acid solution, indicating the potential utility of such compounds in protecting metals against corrosion (Ansari et al., 2014).
Antioxidant Properties
The antioxidant properties of compounds related to this compound have been explored, with some studies indicating that certain derivatives may serve as antioxidant additives for lubricating oils, highlighting their potential in industrial applications to enhance the oxidative stability of oils (Amer et al., 2011).
Environmental Sustainability
In a notable study, an environmentally sustainable synthesis method for 2-aminobenzothiazoles and 2-aminobenzoxazoles was developed, using water as a solvent. This method, involving compounds structurally similar to this compound, underscores the potential for developing green chemistry approaches in synthesizing related compounds (Zhang et al., 2011).
Propiedades
IUPAC Name |
3-[(5-methyl-1,3-thiazol-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-6-11-10(14-7)12-8-3-2-4-9(13)5-8/h2-6,13H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBIXXQQXGANHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216006-75-5 |
Source


|
| Record name | 3-((5-methylthiazol-2-yl)amino)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965148.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2965150.png)
![N-(3-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2965152.png)


![2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2965160.png)




![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B2965166.png)

![4-[2-Chloro-2-(phenylsulfonyl)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2965170.png)
